5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and an isopropyl group, attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester or diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with an isopropyl group and an amino group through substitution reactions.
Coupling with benzonitrile: The functionalized pyrazole is then coupled with a benzonitrile derivative using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used under various conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-isopropyl-1H-pyrazole
- 2-methylbenzonitrile
- 5-(3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile
Uniqueness
5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile is unique due to the specific substitution pattern on the pyrazole ring and the presence of both an amino group and a nitrile group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C14H16N4 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(5-amino-3-propan-2-ylpyrazol-1-yl)-2-methylbenzonitrile |
InChI |
InChI=1S/C14H16N4/c1-9(2)13-7-14(16)18(17-13)12-5-4-10(3)11(6-12)8-15/h4-7,9H,16H2,1-3H3 |
InChI Key |
SNBUESVDYDPIDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.